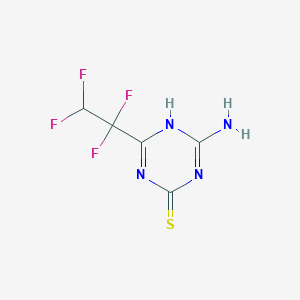![molecular formula C14H18FNO2 B13180253 1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13180253.png)
1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopentane ring, an amino group, and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a 3-fluorophenyl intermediate through halogenation reactions.
Amino Group Introduction: The amino group is introduced via reductive amination, where the fluorophenyl intermediate reacts with an amine source under reducing conditions.
Cyclopentane Ring Formation: The cyclopentane ring is formed through cyclization reactions, often involving cyclopentane derivatives and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The amino and fluorophenyl groups play crucial roles in binding to these targets, modulating their activity. The cyclopentane ring provides structural stability and influences the compound’s overall conformation.
Vergleich Mit ähnlichen Verbindungen
- 1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid
- 1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid
- 1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentane-1-carboxylic acid
Uniqueness: 1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties and influences its reactivity and binding affinity. This makes it particularly valuable in medicinal chemistry for designing drugs with specific target interactions.
Eigenschaften
Molekularformel |
C14H18FNO2 |
|---|---|
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
1-[2-amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H18FNO2/c15-11-5-3-4-10(8-11)12(9-16)14(13(17)18)6-1-2-7-14/h3-5,8,12H,1-2,6-7,9,16H2,(H,17,18) |
InChI-Schlüssel |
XTGHSPHDCNZCFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C(CN)C2=CC(=CC=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Aminomethyl)cyclopentyl]cyclopropanecarboxamide](/img/structure/B13180172.png)
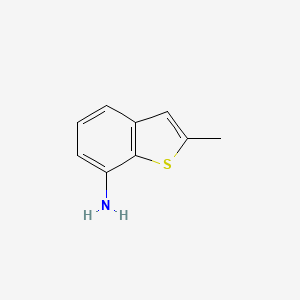
![(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine](/img/structure/B13180191.png)
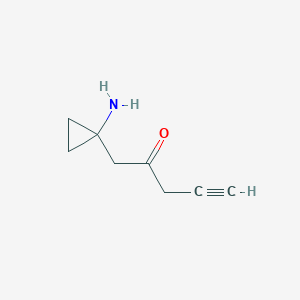
![[1-(Aminomethyl)cyclooctyl]methanol](/img/structure/B13180214.png)

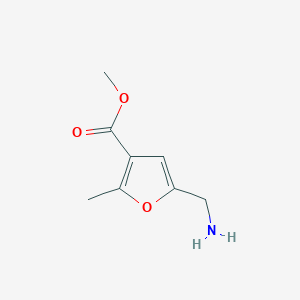
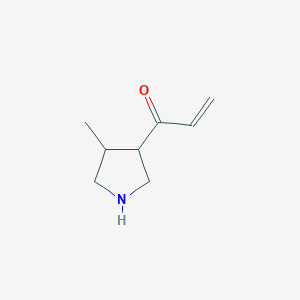
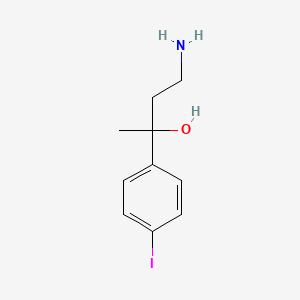
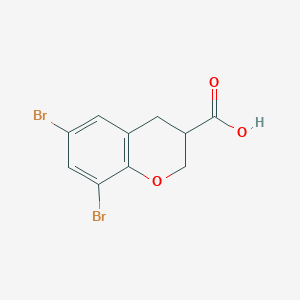

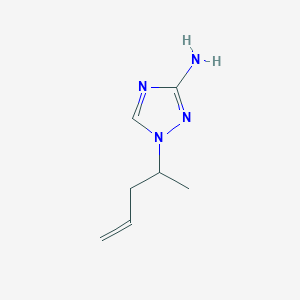
![6-[(Methylamino)methyl]piperidin-2-one](/img/structure/B13180259.png)
